(3-(11-Mercaptoundecanamido)phenyl)boronic acid
Description
(3-(11-Mercaptoundecanamido)phenyl)boronic acid is a compound with the molecular formula C17H28BNO3S and a molecular weight of 337.29 g/mol . This compound is part of the boronic acid family, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications .
Properties
CAS No. |
260248-92-8 |
|---|---|
Molecular Formula |
C17H28BNO3S |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
[3-(11-sulfanylundecanoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C17H28BNO3S/c20-17(12-7-5-3-1-2-4-6-8-13-23)19-16-11-9-10-15(14-16)18(21)22/h9-11,14,21-23H,1-8,12-13H2,(H,19,20) |
InChI Key |
FJJHUZZHVSJDHY-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CC=C1)NC(=O)CCCCCCCCCCS)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CCCCCCCCCCS)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(11-Mercaptoundecanamido)phenyl)boronic acid can be achieved through a one-pot polymerization approach. This method involves the use of polymerizable phenylboronic acid molecules, such as vinyl-phenylboronic acid or phenylboronic acid-silica reagent, which are incorporated into polymer networks via radical-initiated polymerization or sol-gel polymerization . The reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) and uses N,N’-methylbisacrylamide (MBAA) as a crosslinker .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the one-pot polymerization approach mentioned above can be scaled up for industrial purposes, given the appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
(3-(11-Mercaptoundecanamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution: The boronic acid group can participate in substitution reactions, forming boronate esters with diols and other nucleophiles.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Diols and other nucleophiles are common reagents for substitution reactions involving the boronic acid group.
Major Products Formed
Scientific Research Applications
(3-(11-Mercaptoundecanamido)phenyl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-(11-Mercaptoundecanamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic boronate esters with polyol compounds . These interactions are crucial for the compound’s applications in drug delivery, biosensing, and other biomedical fields .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in its ability to form reversible covalent bonds with diols, but lacks the long mercaptoundecanamido chain.
Vinyl-phenylboronic acid: Used in polymerization reactions but has different reactivity due to the vinyl group.
Phenylboronic acid-silica reagent: Utilized in sol-gel polymerization but differs in its application and reactivity.
Uniqueness
(3-(11-Mercaptoundecanamido)phenyl)boronic acid is unique due to its long mercaptoundecanamido chain, which enhances its ability to interact with various biological molecules and increases its utility in biomedical applications .
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